molecular formula C16H17N3S B5429644 N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5429644
M. Wt: 283.4 g/mol
InChI Key: MCJIXNUKGJCWRD-AQTBWJFISA-N
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Description

N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazinecarbothioamide core with phenyl and methylphenyl substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-methylphenylhydrazine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-METHYLPHENYL)-2-[(Z)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its hydrazinecarbothioamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3-methylphenyl)-3-[(Z)-1-phenylethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-12-7-6-10-15(11-12)17-16(20)19-18-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H2,17,19,20)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJIXNUKGJCWRD-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C(/C)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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